Vascular vs. Cardiac Tissue Selectivity: Cromakalim Demonstrates Superior Specificity Over Pinacidil and Nicorandil
In a direct comparative study, cromakalim demonstrated higher specificity for vascular tissue over cardiac tissue compared to pinacidil and nicorandil. The study quantified the ability of each compound to inhibit tension in rabbit portal vein (vascular) versus rabbit papillary muscle (cardiac) [1].
| Evidence Dimension | Inhibition of tension (IC50) in rabbit portal vein (vascular smooth muscle) |
|---|---|
| Target Compound Data | IC50 = 2.1 x 10^-8 M (21 nM) |
| Comparator Or Baseline | Pinacidil IC50 = 4.6 x 10^-8 M (46 nM); Nicorandil IC50 = 1.3 x 10^-6 M (1300 nM) |
| Quantified Difference | Cromakalim is 2.2x more potent than pinacidil and 62x more potent than nicorandil in this vascular tissue assay |
| Conditions | Rabbit isolated portal vein, tension inhibition assay |
Why This Matters
This quantifies the superior vascular potency of cromakalim, ensuring experimental reproducibility in vascular studies where high tissue specificity is required.
- [1] Longman, S. D., et al. (1988). Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil. Journal of Cardiovascular Pharmacology, 12(5), 535-542. PMID: 2468052. View Source
